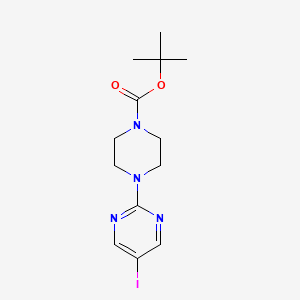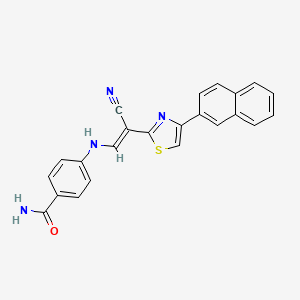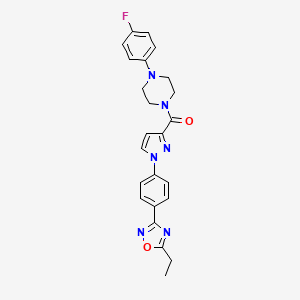![molecular formula C13H22N2O B2633921 N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea CAS No. 667865-02-3](/img/structure/B2633921.png)
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. 2.1]hept-5-en-2-yl-N'-butyl-N-methylurea.
Wirkmechanismus
The mechanism of action of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of essential metabolites in target organisms. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea has been shown to have a range of biochemical and physiological effects on target organisms. In plants, the compound inhibits the activity of enzymes involved in the biosynthesis of chlorophyll and carotenoids, leading to a decrease in photosynthetic activity and ultimately, plant death. In animals, the compound has been shown to have antitumor and antibacterial effects, although the exact mechanisms are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields under controlled conditions. The compound is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a new class of bioactive compounds for use in medicine and agriculture. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Synthesemethoden
The synthesis of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea involves the reaction of butylamine and methyl isocyanate with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, and under controlled conditions of temperature and pressure. The yield of the synthesis method varies depending on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea has been studied for its potential applications as a herbicide, insecticide, and fungicide in agriculture. It has also been investigated for its antibacterial, antifungal, and antitumor properties in medicine. The compound has shown promising results in vitro and in vivo studies, demonstrating its potential as a new class of bioactive compounds.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-3-butyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-4-7-14-13(16)15(2)12-9-10-5-6-11(12)8-10/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSHPYPGPUDCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N(C)C1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2633838.png)
![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2633839.png)


![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2633845.png)
![3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2633847.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)
![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)